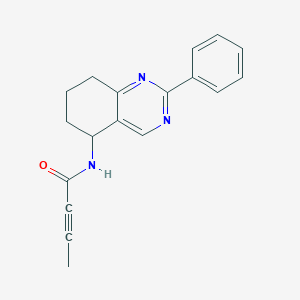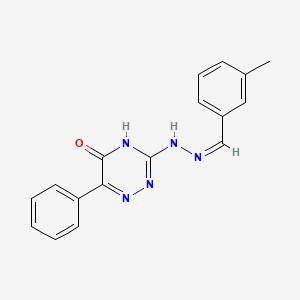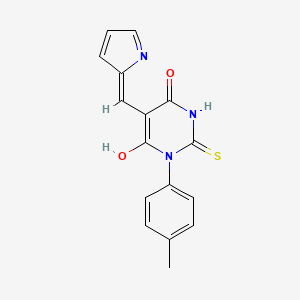
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide, also known as PHB, is a chemical compound that has been widely studied for its potential applications in scientific research. PHB is a member of the quinazoline family of compounds and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This leads to a disruption in the normal functioning of cells, which can ultimately result in cell death.
Biochemical and Physiological Effects:
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, such as protein kinase C and phospholipase A2. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide in lab experiments is that it has been extensively studied and its effects are well-characterized. This makes it a useful tool for researchers who are interested in studying the mechanisms of action of various compounds. However, one limitation of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide is that it can be difficult to obtain in large quantities and may be expensive.
Future Directions
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide. One area of research that is of particular interest is in the development of new cancer therapies. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in clinical trials.
Another area of research that is of interest is in the development of new treatments for neurodegenerative diseases. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent.
In addition, there is interest in studying the pharmacokinetics of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide and its potential interactions with other drugs. This will be important for determining its safety and efficacy in clinical settings.
Synthesis Methods
The synthesis of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with propargyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide.
Scientific Research Applications
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been studied for its potential applications in scientific research. One area of research that has shown promise is in the treatment of cancer. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to inhibit the growth of cancer cells in vitro and in vivo. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research that has shown promise is in the treatment of neurodegenerative diseases. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This is thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-7-17(22)20-15-10-6-11-16-14(15)12-19-18(21-16)13-8-4-3-5-9-13/h3-5,8-9,12,15H,6,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWURBZLPGMWRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5970612.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5970616.png)
![methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B5970617.png)
![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)


![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5970679.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)
